molecular formula C19H17N3O2S B2894995 N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-12-6

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2894995
CAS No.: 897463-12-6
M. Wt: 351.42
InChI Key: PNEXQLJUTFJELE-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a high-purity chemical reagent designed for research use in medicinal chemistry and oncology. This compound features an imidazo[2,1-b]thiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities . The imidazo[2,1-b]thiazole core is a pharmaceutically important nucleus, with derivatives demonstrating a wide spectrum of biological properties, including significant antitumor activities . Research into structurally related analogs has shown potent and selective cytotoxic effects against human cancer cell lines, such as MDA-MB-231 breast cancer cells, suggesting its potential application in the development of novel anticancer agents . Furthermore, compounds based on this scaffold are being investigated as potential inhibitors of key signaling pathways involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor (VEGFR) pathway . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-4-6-14(7-5-13)17-11-22-15(12-25-19(22)21-17)9-18(23)20-10-16-3-2-8-24-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEXQLJUTFJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the imidazo[2,1-b]thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with biomolecules.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. The furan ring and imidazo[2,1-b]thiazole moiety can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Structural Variations in Imidazo[2,1-b]thiazole Derivatives
Compound Name R6 (Imidazo-thiazole) R3 (Acetamide Substituent) Key Activity Reference
Target Compound p-Tolyl (4-methylphenyl) Furan-2-ylmethyl Pending data N/A
5l () 4-Chlorophenyl 6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl Cytotoxic (MDA-MB-231 IC50 = 1.4 μM)
D04 () Benzo[4,5]imidazo 2-Hydroxyphenyl EGFR inhibition (HeLa IC50 = 8.2 μM)
3d () 4-Bromophenyl Benzoylhydrazinecarbothioamide Aldose reductase inhibition (IC50 = 0.82 μM)
6a () 4-Bromophenyl 3-Oxo-1-thia-4-azaspiro[4.4]non-4-yl Structural (crystallized with hydrogen bonding)
Cytotoxic and Anticancer Activity
  • VEGFR2 Inhibition : Compound 5l () showed 5.72% VEGFR2 inhibition at 20 μM, outperforming sorafenib (IC50 = 5.2 μM vs. 1.4 μM for MDA-MB-231) .
  • EGFR Inhibition : Benzoimidazo-thiazole derivatives (e.g., D04) exhibited selective activity against EGFR-high HeLa cells (IC50 = 8.2 μM) but were inactive against HepG2 .
  • Selectivity : The furan substituent in the target compound may enhance selectivity for specific cancer cell lines, analogous to the methoxybenzyl-piperazine group in 5l, which improved selectivity for MDA-MB-231 over HepG2 .
Enzymatic Inhibition
  • Aldose Reductase (AR) : Compound 3d () demonstrated potent AR inhibition (IC50 = 0.82 μM), attributed to the benzoylhydrazinecarbothioamide group . The target compound’s furan group could modulate AR binding due to its electron-rich aromatic system.
Antimicrobial Activity
  • Antibacterial/Antifungal: N2-arylidene derivatives () showed moderate activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 16–64 μg/mL) . The furan moiety in the target compound may enhance Gram-negative activity due to improved membrane penetration.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Furan rings are susceptible to oxidative metabolism, which may reduce half-life compared to saturated heterocycles (e.g., piperazinyl in 5l) .

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three stages:

Imidazothiazole Core Formation : Cyclocondensation of thioamides with α-haloketones under reflux in ethanol or DMF, using triethylamine as a catalyst to yield the 6-(p-tolyl)imidazo[2,1-b]thiazole intermediate .

Acetamide Introduction : Acylation of the imidazothiazole intermediate with chloroacetyl chloride, followed by coupling with furfurylamine in dichloromethane at 0–5°C to prevent side reactions .

Optimization : Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (≤60°C to avoid decomposition), and catalyst selection (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for efficient amide bond formation) .

Q. Which analytical techniques are critical for characterizing this compound, and how do they address structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms connectivity of the imidazothiazole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methylene groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 407.14) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) and identifies byproducts using a C18 column with acetonitrile/water gradient elution .

Q. How can researchers conduct initial biological activity screening for this compound?

Methodological Answer:

  • Anticancer Assays : Use MTT assays on human cancer cell lines (e.g., MDA-MB-231, HepG2) with IC50 determination. Include positive controls like sorafenib for comparison .
  • Antimicrobial Screening : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using ciprofloxacin as a reference .
  • Enzyme Inhibition : Test aldose reductase inhibition via UV spectrophotometry (NADPH depletion at 340 nm) .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanism of action of this compound in cancer cells?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to VEGFR2 or tubulin, focusing on π-π stacking with the imidazothiazole core and hydrogen bonding with the acetamide group .
  • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and pathway proteins (e.g., ERK phosphorylation) in treated vs. untreated cells .
  • Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase accumulation) and ROS generation via DCFH-DA staining .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Electron-Withdrawing Substituents : Replace p-tolyl with 4-fluorophenyl to enhance cytotoxicity (IC50 improvement from 22.6 µM to 1.4 µM in MDA-MB-231) .
  • Furan Modifications : Introduce methyl groups to the furan ring to improve metabolic stability without compromising solubility .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate logP values with bioactivity, prioritizing derivatives with ClogP 2.5–3.5 for balanced permeability and solubility .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Cross-validate anticancer activity using both MTT and clonogenic assays to rule out false positives from metabolic interference .
  • Pharmacokinetic Profiling : Compare plasma stability (e.g., t1/2 in mouse liver microsomes) and protein binding (via equilibrium dialysis) to explain in vitro-in vivo discrepancies .
  • Batch Analysis : Check for synthetic impurities (e.g., unreacted intermediates) using LC-MS, as even 2% impurities can skew bioactivity results .

Q. What methodologies assess the chemical stability and degradation pathways of this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC to identify labile sites (e.g., acetamide hydrolysis) .
  • Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photodegradants, common in thiazole-containing compounds .
  • LC-MS/MS : Characterize degradation products (e.g., furan ring oxidation to γ-ketoamide) and propose stabilization strategies like lyophilization .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

Methodological Answer:

  • Xenograft Models : Administer 10–50 mg/kg doses in BALB/c nude mice with MDA-MB-231 tumors. Measure tumor volume weekly and perform histopathology to assess hepatotoxicity .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict BBB penetration and hERG inhibition. Validate with in vitro CYP450 inhibition assays .
  • PK/PD Modeling : Calculate AUC0–24h and correlate with tumor growth inhibition to optimize dosing regimens .

Q. What cross-disciplinary approaches enhance the development of this compound?

Methodological Answer:

  • Computational Chemistry : Combine molecular dynamics simulations (AMBER) with synthetic feasibility scoring (SYLVIA) to prioritize synthesizable analogs .
  • Microfluidics : Use droplet-based systems to screen 100+ reaction conditions in parallel, accelerating synthetic optimization .
  • Metabolomics : Apply LC-HRMS to identify endogenous metabolites altered by treatment, revealing off-target effects (e.g., glutathione depletion) .

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